molecular formula C5H9BrO2Zn B6307547 2-Ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether CAS No. 56161-86-5

2-Ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether

Cat. No.: B6307547
CAS No.: 56161-86-5
M. Wt: 246.4 g/mol
InChI Key: JQDYBHAXSKGAMW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, is a chemical compound with the molecular formula C5H9BrO2Zn and a molecular weight of 246.4 g/mol. This compound is commonly used in various scientific research fields, including chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-oxo-1-methylethylzinc bromide typically involves the reaction of ethyl propanoate with zinc bromide in the presence of an ether solvent. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. The reaction can be represented as follows:

[ \text{C}_2\text{H}_5\text{COOCH}_2\text{CH}_3 + \text{ZnBr}_2 \rightarrow \text{C}_5\text{H}_9\text{BrO}_2\text{Zn} ]

Industrial Production Methods

In industrial settings, the production of 2-Ethoxy-2-oxo-1-methylethylzinc bromide involves large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-oxo-1-methylethylzinc bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding zinc oxides.

    Reduction: It can be reduced to form zinc metal and other by-products.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different organozinc compounds.

Common Reagents and Conditions

Common reagents used in reactions with 2-Ethoxy-2-oxo-1-methylethylzinc bromide include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxides, while substitution reactions can produce various organozinc derivatives.

Scientific Research Applications

2-Ethoxy-2-oxo-1-methylethylzinc bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is employed in the study of zinc-dependent enzymes and their mechanisms.

    Medicine: It is used in the development of zinc-based pharmaceuticals and diagnostic agents.

    Industry: The compound is utilized in the production of fine chemicals and materials science research.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-oxo-1-methylethylzinc bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The zinc ion plays a crucial role in stabilizing reaction intermediates and facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-2-oxoethylzinc bromide: Similar in structure but with different reactivity and applications.

    2-Methoxy-2-oxo-1-methylethylzinc bromide: Differing by the presence of a methoxy group instead of an ethoxy group.

    2-Ethoxy-2-oxo-1-methylethylzinc chloride: Similar structure but with a chloride ion instead of a bromide ion.

Uniqueness

2-Ethoxy-2-oxo-1-methylethylzinc bromide is unique due to its specific reactivity and stability in ether solutions. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research.

Properties

IUPAC Name

bromozinc(1+);ethyl propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDYBHAXSKGAMW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)[CH-]C.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.